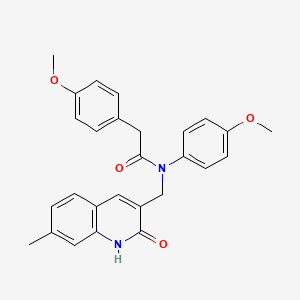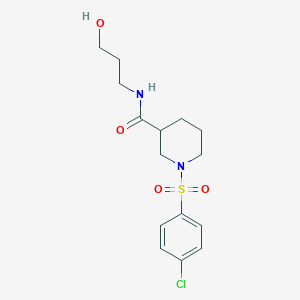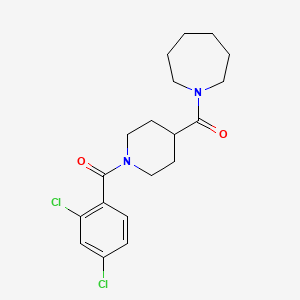![molecular formula C24H26N4O2 B7705051 N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7705051.png)
N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide, also known as IQ-1S, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating cellular signaling pathways and disease mechanisms. In
作用機序
The mechanism of action of N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide involves the inhibition of the β-catenin destruction complex. This complex is responsible for the degradation of β-catenin, a key component of the Wnt signaling pathway. By inhibiting this complex, N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide stabilizes β-catenin and promotes the activation of the Wnt pathway. This mechanism has been confirmed by both in vitro and in vivo studies.
Biochemical and Physiological Effects:
In addition to its effects on the Wnt signaling pathway, N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide has also been found to have a variety of other biochemical and physiological effects. These include the inhibition of angiogenesis, the promotion of cell differentiation, and the induction of apoptosis. These effects have been observed in a variety of cell types, including cancer cells, neural stem cells, and embryonic stem cells.
実験室実験の利点と制限
One of the main advantages of N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide is its specificity for the Wnt signaling pathway. This specificity makes it a valuable tool for investigating the mechanisms of this pathway without interfering with other cellular processes. However, there are also limitations to the use of N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide in lab experiments. One of the main limitations is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the compound has been found to be unstable in certain conditions, which can limit its use in long-term experiments.
将来の方向性
There are many potential future directions for the use of N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide in scientific research. One of the most promising directions is in the development of new cancer therapies. The Wnt signaling pathway has been found to be dysregulated in many types of cancer, and N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide has shown promise as a potential therapeutic agent in preclinical studies. Additionally, N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide may have applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease, which have also been linked to dysregulation of the Wnt pathway. Further research is needed to fully explore the potential applications of N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide in these areas.
合成法
The synthesis of N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide involves a multi-step process that starts with the preparation of 7-methyl-1H-pyrazolo[3,4-b]quinoline. This intermediate is then reacted with isobutyl bromide to form 1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinoline. The final step involves the reaction of this intermediate with p-tolyl chloroacetate to form N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide. The overall yield of this synthesis method is approximately 20%.
科学的研究の応用
N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide has been found to have a wide range of scientific research applications. One of the most significant applications is in the study of Wnt signaling pathways. Wnt signaling is an important pathway that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway has been linked to a variety of diseases, including cancer and neurodegenerative disorders. N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide has been found to inhibit the activity of the Wnt pathway by targeting the β-catenin destruction complex, making it a valuable tool for investigating the mechanisms of this pathway.
特性
IUPAC Name |
N-[7-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-15(2)13-28-24-20(12-18-8-5-17(4)11-21(18)25-24)23(27-28)26-22(29)14-30-19-9-6-16(3)7-10-19/h5-12,15H,13-14H2,1-4H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVIXAIQCPZIGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NN(C3=C2C=C4C=CC(=CC4=N3)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

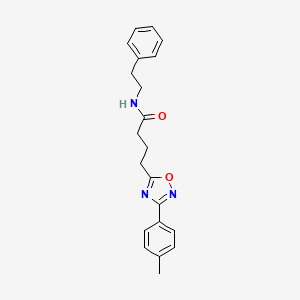
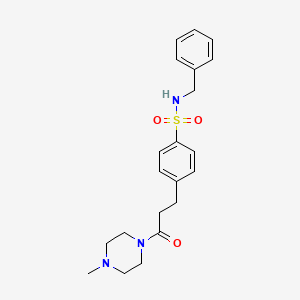

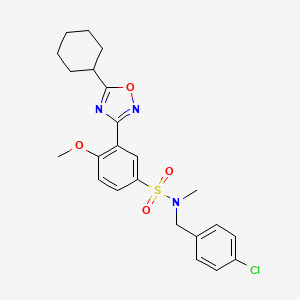

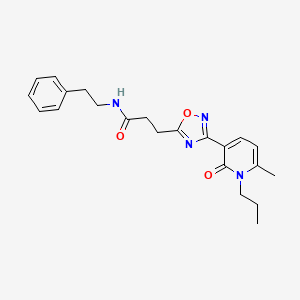
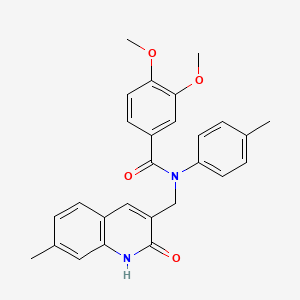


![N-(3,4-dimethoxyphenethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7705045.png)
![N-(3-methoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705046.png)
